molecular formula C16H11Cl2N3O3S2 B11171827 2,5-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

2,5-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

Cat. No.: B11171827
M. Wt: 428.3 g/mol
InChI Key: FHHUJHCISUYWCL-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with dichloro groups and a thiazolylsulfamoyl moiety. This compound is part of the thiazole family, known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2,5-dichlorobenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-(1,3-thiazol-2-ylsulfamoyl)aniline under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

2,5-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit bacterial enzymes, leading to antibacterial effects, or interact with inflammatory pathways, reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both dichloro and thiazolylsulfamoyl groups enhances its potential as a multifunctional bioactive molecule .

Properties

Molecular Formula

C16H11Cl2N3O3S2

Molecular Weight

428.3 g/mol

IUPAC Name

2,5-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C16H11Cl2N3O3S2/c17-10-1-6-14(18)13(9-10)15(22)20-11-2-4-12(5-3-11)26(23,24)21-16-19-7-8-25-16/h1-9H,(H,19,21)(H,20,22)

InChI Key

FHHUJHCISUYWCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)NC3=NC=CS3

Origin of Product

United States

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